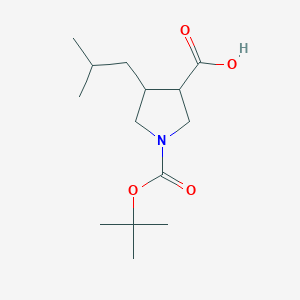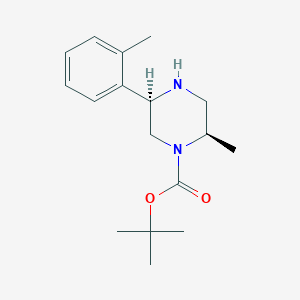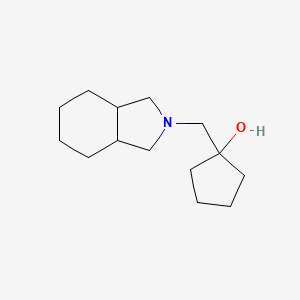
2-Iodo-1-(3-methoxyphenyl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-1-(3-methoxyphenyl)ethan-1-ol typically involves the iodination of 1-(3-methoxyphenyl)ethanol. This reaction can be carried out using iodine and a suitable oxidizing agent under controlled conditions .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-Iodo-1-(3-methoxyphenyl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The iodine atom can be reduced to form a simpler phenyl ethanol derivative.
Substitution: The iodine atom can be substituted with other functional groups, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.
Major Products
Oxidation: 3-Methoxyphenylacetone or 3-methoxybenzaldehyde.
Reduction: 1-(3-Methoxyphenyl)ethanol.
Substitution: Various substituted phenyl ethanols depending on the nucleophile used.
Scientific Research Applications
2-Iodo-1-(3-methoxyphenyl)ethan-1-ol is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Iodo-1-(3-methoxyphenyl)ethan-1-ol involves its interaction with various molecular targets. The iodine atom can participate in electrophilic substitution reactions, while the hydroxyl group can form hydrogen bonds with biological molecules. These interactions can affect molecular pathways and biochemical processes .
Comparison with Similar Compounds
Similar Compounds
1-(2-Methoxyphenyl)ethanol: Similar structure but lacks the iodine atom.
2-Iodo-1-(4-methoxyphenyl)ethan-1-ol: Similar structure with the methoxy group in a different position.
Uniqueness
2-Iodo-1-(3-methoxyphenyl)ethan-1-ol is unique due to the presence of both the iodine atom and the methoxy group on the phenyl ring. This combination allows for specific reactivity and interactions that are not observed in similar compounds .
Properties
Molecular Formula |
C9H11IO2 |
|---|---|
Molecular Weight |
278.09 g/mol |
IUPAC Name |
2-iodo-1-(3-methoxyphenyl)ethanol |
InChI |
InChI=1S/C9H11IO2/c1-12-8-4-2-3-7(5-8)9(11)6-10/h2-5,9,11H,6H2,1H3 |
InChI Key |
QWLIMDGAVFEECZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C(CI)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


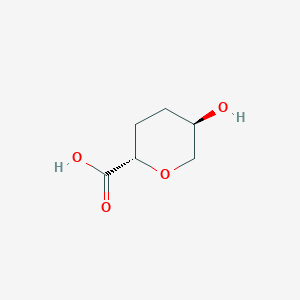
![3-Azabicyclo[3.3.1]nonane-3-carbonyl chloride](/img/structure/B13328129.png)
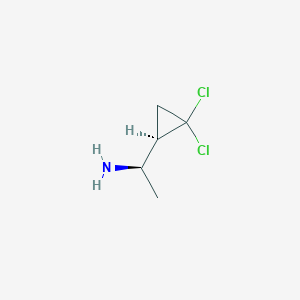
![5-[(Azetidin-3-yloxy)methyl]-1,3-oxazolidin-2-one](/img/structure/B13328133.png)
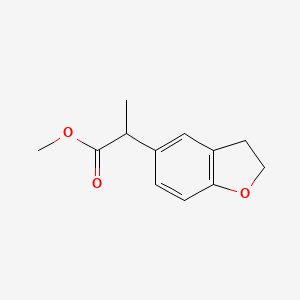
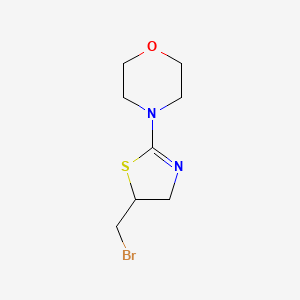
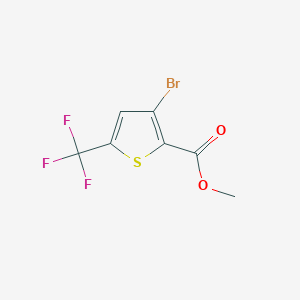
![8-Bromo-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B13328153.png)

